N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Description
N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a selective sigma-1 receptor agonist, which means it can activate the sigma-1 receptor in the body. This receptor is involved in various physiological and biochemical processes, making CPP a potential candidate for various medical applications.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities
A synthesized compound exhibited notable DPPH radical scavenging activity , along with analgesic and anti-inflammatory activities, suggesting potential applications in exploring new therapeutic agents for managing pain and inflammation (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities
Research on thiazole derivatives highlighted their significant antifungal activity, particularly against Candida parapsilosis, although they exhibited weak anticholinesterase activity. This points to potential applications in developing new antifungal therapies (Yurttaş et al., 2015).
Antitumor Activity
A study on benzothiazole derivatives revealed considerable anticancer activity against specific cancer cell lines, indicating the compound's potential in cancer research and therapy (Yurttaş et al., 2015).
Structural Analysis and Fluorescence Emission
Isoquinoline derivatives were studied for their structural aspects, with findings on how certain forms facilitate gel formation and affect fluorescence emission, offering insights into material science and molecular design (Karmakar et al., 2007).
Drug Metabolism Pathway
Investigation into acetaminophen's metabolism revealed a novel pathway involving fatty acid conjugation, suggesting mechanisms for drug action and potential therapeutic effects (Högestätt et al., 2005).
Chemoselective Acetylation
Research on N-(2-Hydroxyphenyl)acetamide synthesis demonstrated chemoselective acetylation processes, relevant to pharmaceutical synthesis and the development of antimalarial drugs (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)25-22-13-11-21(12-14-22)20-7-3-1-4-8-20/h2,5-6,9-14,20H,1,3-4,7-8,15-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBVESPANLDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
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